molecular formula C16H10ClNO4 B14340082 3-Acetyl-6-(4-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one CAS No. 100742-56-1

3-Acetyl-6-(4-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one

Katalognummer: B14340082
CAS-Nummer: 100742-56-1
Molekulargewicht: 315.71 g/mol
InChI-Schlüssel: QLBCPZFCKXXLAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-6-(4-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one is a chemical compound with the molecular formula C16H10ClNO4 It is known for its unique structure, which includes a benzoxazole ring substituted with acetyl and chlorobenzoyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-(4-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 3-acetyl-1,3-benzoxazol-2(3H)-one with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-6-(4-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Acetyl-6-(4-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Acetyl-6-(4-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The acetyl and chlorobenzoyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Acetyl-1,3-benzoxazol-2(3H)-one
  • 6-(4-Chlorobenzoyl)-1,3-benzoxazol-2(3H)-one
  • 3-Acetyl-6-benzoyl-1,3-benzoxazol-2(3H)-one

Uniqueness

3-Acetyl-6-(4-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one is unique due to the presence of both acetyl and chlorobenzoyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

100742-56-1

Molekularformel

C16H10ClNO4

Molekulargewicht

315.71 g/mol

IUPAC-Name

3-acetyl-6-(4-chlorobenzoyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H10ClNO4/c1-9(19)18-13-7-4-11(8-14(13)22-16(18)21)15(20)10-2-5-12(17)6-3-10/h2-8H,1H3

InChI-Schlüssel

QLBCPZFCKXXLAG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.